molecular formula C24H24N4O2S B2907845 N-cyclohexyl-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide CAS No. 958697-33-1

N-cyclohexyl-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide

Cat. No.: B2907845
CAS No.: 958697-33-1
M. Wt: 432.54
InChI Key: REBRIOSAXOKTNJ-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide is a synthetic small molecule featuring a complex heterocyclic scaffold designed for advanced pharmacological and biochemical research. This acetamide derivative is built around an imidazo[1,2-c]quinazolinone core, a privileged structure in medicinal chemistry known for its diverse biological activities. Compounds with this core structure are of significant interest in early-stage drug discovery for exploring novel therapeutic pathways. While direct literature on this specific molecule is limited, its structural features suggest potential as a valuable tool for researchers. The presence of the quinazoline moiety, a common pharmacophore, indicates potential for targeting kinase enzymes . Kinases are critical regulators of cell signaling and are major targets in oncology and other disease areas. The molecular scaffold may also hold promise for investigating the modulation of mitochondrial function, an area of growing importance in neurodegeneration and metabolic diseases . Furthermore, structurally related compounds containing a sulfanylacetamide chain linked to a nitrogen heterocycle have been investigated as corticotropin-releasing factor (CRF) receptor antagonists , highlighting the potential of this chemical class in neuropharmacology and stress-related disorder research. This compound is provided to the scientific community as a high-purity chemical probe to facilitate the exploration of these and other novel biological mechanisms.

Properties

IUPAC Name

N-cyclohexyl-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2S/c29-20(25-17-11-5-2-6-12-17)15-31-24-26-19-14-8-7-13-18(19)22-27-21(23(30)28(22)24)16-9-3-1-4-10-16/h1,3-4,7-10,13-14,17,21H,2,5-6,11-12,15H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBRIOSAXOKTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclohexyl-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a cyclohexyl group and an imidazoquinazoline moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H29N7O3SC_{25}H_{29}N_{7}O_{3}S, with a molecular weight of approximately 507.61 g/mol. The compound's structure includes multiple heterocycles known for their biological activity.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Enzyme Inhibition

This compound may act as an inhibitor for specific enzymes involved in disease pathways. Similar compounds have shown inhibitory effects on critical enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. These properties suggest potential applications in antimicrobial therapies.

2. Antimicrobial Activity

Compounds containing imidazoquinazoline frameworks have demonstrated significant antimicrobial properties against various pathogens, including resistant strains. The structural components of N-cyclohexyl-2-(...) indicate that it may exhibit similar antimicrobial efficacy.

3. Anticancer Properties

The structural characteristics of this compound suggest potential anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells. Research indicates that compounds with imidazoquinazoline structures can inhibit tumor growth and promote cancer cell death.

Research Findings and Case Studies

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of N-cyclohexyl-2-(...).

Study ReferenceFocus AreaKey Findings
Antimicrobial ActivityDemonstrated effectiveness against resistant bacterial strains.
Enzyme InhibitionInhibition of DNA gyrase and topoisomerase IV observed in similar compounds.
Anticancer ActivityInduction of apoptosis in various cancer cell lines noted.

The mechanisms through which N-cyclohexyl-2-(...) exerts its biological effects include:

  • Inhibition of Key Enzymes : Targeting enzymes critical for DNA replication in bacteria.
  • Disruption of Cellular Processes : Inducing apoptosis in cancer cells by interfering with cell cycle regulation.
  • Interaction with Biological Targets : Binding to specific receptors or enzymes that modulate cellular responses.

Comparison with Similar Compounds

Imidazoquinazolinone vs. Thiazolidinone/Thiazol-4-one

  • N-cyclohexyl-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide (3e-I): This compound replaces the imidazoquinazolinone core with a thiazolidinone ring. NMR data indicates tautomerism (1:1 ratio between thiazolidinone and thiazol-4-one forms), which may influence stability and solubility .

Imidazoquinazolinone vs. 1,3,4-Oxadiazole

  • N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t): The oxadiazole ring in 8t introduces a rigid, planar heterocycle with distinct electronic properties. Bioactivity assays revealed moderate α-glucosidase inhibition (IC₅₀: 42.3 µM) and BChE inhibition (IC₅₀: 19.8 µM), suggesting that the oxadiazole core may favor enzyme interaction compared to the imidazoquinazolinone system .

Substituent Effects on Bioactivity

Sulfanylacetamide Derivatives

Compound Core Structure Substituents Molecular Weight Key Bioactivity
Target Compound Imidazoquinazolinone Cyclohexyl, phenyl 553.67* Not reported in evidence
BA99041 (CAS: 959561-93-4) Imidazoquinazolinone Phenylethyl carbamoyl, isopropylphenyl 553.67 Not reported in evidence
8t (CAS: Not provided) 1,3,4-Oxadiazole Indol-3-ylmethyl, chloro-methylphenyl 428.5 α-Glucosidase IC₅₀: 42.3 µM
5h Hydrazono-acetamide 4-Nitrophenyl, hydroxycarbamimidoyl 350.38 Not tested

*Molecular weight inferred from and .

  • Phenyl vs. Nitrophenyl Substituents :
    Compound 5h () contains a 4-nitrophenyl group, which introduces strong electron-withdrawing effects. This could enhance electrophilic reactivity but reduce metabolic stability compared to the phenyl group in the target compound .

  • Cyclohexyl vs. Aromatic Groups : The cyclohexyl group in the target compound likely improves lipophilicity (logP) and membrane permeability compared to aromatic substituents in compounds like 8t or 5h. This property may influence bioavailability and tissue distribution .

Q & A

Q. What are the key synthetic pathways for N-cyclohexyl-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide?

The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the imidazoquinazoline core via cyclization of quinazoline precursors.
  • Step 2 : Introduction of the sulfanyl group through nucleophilic substitution or thiolation reactions.
  • Step 3 : Attachment of the cyclohexylacetamide moiety via amide coupling or alkylation. Critical reagents include DMF as a solvent and triethylamine as a catalyst. Characterization is performed using NMR and MS .

Q. How can the compound’s structural features influence its reactivity and biological activity?

  • The imidazoquinazoline core provides planar rigidity, enabling π-π stacking with biological targets.
  • The sulfanyl group enhances redox activity and participates in hydrogen bonding.
  • The cyclohexyl group increases lipophilicity, affecting membrane permeability. X-ray crystallography and computational modeling (e.g., DFT) are used to analyze bond angles and electronic properties .

Q. What preliminary biological assays are suitable for evaluating this compound?

  • Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria.
  • Enzyme inhibition : Kinetic studies using purified enzymes (e.g., kinases or proteases).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Positive controls and dose-response curves are essential for validating results .

Advanced Research Questions

Q. How can conflicting data from biological assays be resolved?

  • Orthogonal assays : Validate antimicrobial activity using both agar diffusion and fluorescence-based viability assays.
  • SAR studies : Compare activity of analogs (e.g., substituting cyclohexyl with fluorophenyl) to isolate structural determinants.
  • Metabolite profiling : Use LC-MS to rule out off-target effects or compound degradation .

Q. What strategies optimize reaction yields during sulfanyl group introduction?

  • Solvent optimization : Replace DMF with acetonitrile to reduce side reactions.
  • Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation.
  • Catalyst screening : Test alternatives to triethylamine, such as DBU, for improved regioselectivity .

Q. How does the compound interact with ATP-binding pockets in kinase inhibition studies?

  • Docking simulations : Use AutoDock Vina to predict binding modes to kinases (e.g., EGFR or CDK2).
  • Biophysical validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity.
  • Mutagenesis studies : Test kinase mutants (e.g., T790M in EGFR) to confirm interaction hotspots .

Q. What analytical methods resolve synthetic impurities in the final product?

  • HPLC-PDA : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to separate sulfoxide byproducts.
  • HRMS : Confirm molecular ions and isotopic patterns to detect halogenated impurities.
  • 2D NMR : Assign NOESY correlations to verify stereochemical purity .

Methodological Notes

  • Data contradiction analysis : Cross-reference biological activity with structural analogs (e.g., triazoloquinazolines in ) to identify scaffold-specific trends.
  • Experimental design : Include negative controls (e.g., solvent-only groups) and replicate experiments (n ≥ 3) to ensure reproducibility.

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